molecular formula C16H16O3 B12406898 (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Cat. No.: B12406898
M. Wt: 256.30 g/mol
InChI Key: GXMQROMLTBPBKV-GFCCVEGCSA-N
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Description

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a chemical compound known for its unique structure and potential biological activities It belongs to the class of chromanes, which are characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and a suitable chromane precursor.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with the chromane precursor in the presence of a base, such as sodium hydroxide, to form the desired product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the chromane ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The hydroxyl groups on the benzyl and chromane rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane involves its interaction with molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-7-hydroxy-3-(4-methoxybenzyl)chromane: Similar structure with a methoxy group instead of a hydroxyl group.

    (3R)-7-hydroxy-3-(4-ethylbenzyl)chromane: Similar structure with an ethyl group instead of a hydroxyl group.

    (3R)-7-hydroxy-3-(4-hydroxyphenyl)chromane: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is unique due to its specific hydroxyl and benzyl substitutions, which contribute to its distinct chemical and biological properties. These substitutions influence its reactivity, solubility, and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(3R)-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2/t12-/m1/s1

InChI Key

GXMQROMLTBPBKV-GFCCVEGCSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O

Origin of Product

United States

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